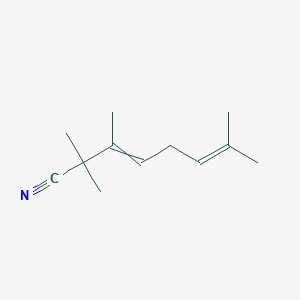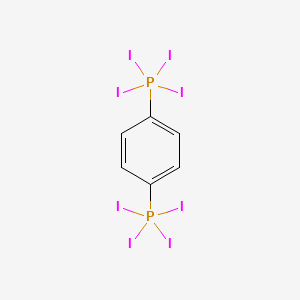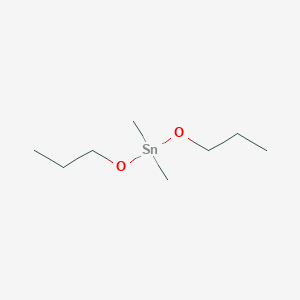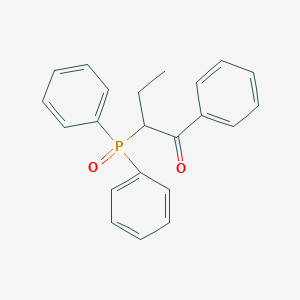![molecular formula C18H17NO4 B14509134 Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate CAS No. 63555-07-7](/img/structure/B14509134.png)
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate is a chemical compound known for its unique structure and properties. It is an ester derivative that features a cyanophenoxy group, making it a compound of interest in various scientific fields, including organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate typically involves a chemoenzymatic route. One effective method includes the enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimal conditions for this reaction are acetonitrile as the solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm . Under these conditions, the maximum substrate conversion and enantiomeric purity of the product can reach 96.9% and >99%, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chemoenzymatic processes, scaled up to accommodate larger volumes. The use of biocatalysts like lipases helps in achieving high enantioselectivity and yield while minimizing environmental impact .
化学反応の分析
Types of Reactions
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives depending on the substituents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of products, depending on the nucleophiles involved .
科学的研究の応用
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate exerts its effects involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for lipases, which catalyze its transformation into various products. The pathways involved in these reactions include the formation of enzyme-substrate complexes and the subsequent catalytic steps leading to product formation .
類似化合物との比較
Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate can be compared with other similar compounds, such as:
Ethyl 2-[4-(benzyloxy)phenoxy]propanoate: This compound has a benzyloxy group instead of a cyanophenoxy group, which may result in different reactivity and applications.
Ethyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate:
特性
CAS番号 |
63555-07-7 |
|---|---|
分子式 |
C18H17NO4 |
分子量 |
311.3 g/mol |
IUPAC名 |
ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C18H17NO4/c1-3-21-18(20)13(2)22-15-8-10-17(11-9-15)23-16-6-4-14(12-19)5-7-16/h4-11,13H,3H2,1-2H3 |
InChIキー |
IIQPPSBEININCZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)



![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)







